1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17676760
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine -](/images/structure/VC17676760.png)
Specification
Molecular Formula | C12H15N3O |
---|---|
Molecular Weight | 217.27 g/mol |
IUPAC Name | 1-(2-phenylmethoxyethyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C12H15N3O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2 |
Standard InChI Key | QOKIFSFKBQAURR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COCCN2C=C(C=N2)N |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine (CAS: 1351385-02-8) features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 2-(benzyloxy)ethyl group and at the 4-position by an amine (-NH2). The benzyloxyethyl moiety consists of an ethyl chain bridged to a benzyl group via an ether linkage, enhancing the compound’s lipophilicity .
Chemical Formula:
Molecular Weight: 231.29 g/mol
IUPAC Name: 3-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine
Key Spectroscopic Identifiers:
Synthetic Methodologies
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . For example, hydrazine hydrate reacts with acetylacetone to form 3-methyl-1H-pyrazol-4-amine, which is subsequently functionalized .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to its amine and ether functional groups. The benzyloxy group enhances lipid solubility, potentially improving membrane permeability in biological systems .
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.29 g/mol |
CAS Number | 1351385-02-8 |
XLogP3-AA (LogP) | 1.2 (Predicted) |
Hydrogen Bond Donors | 2 (amine groups) |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Substituted pyrazoles inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in prostaglandin and leukotriene synthesis. For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole exhibits IC50 values of 40 nM for monoamine oxidases, suggesting potential anti-inflammatory mechanisms .
Table 2: Biological Activities of Pyrazole Analogs
Activity | Mechanism | IC50/EC50 | Source |
---|---|---|---|
COX-2 Inhibition | Competitive binding | 0.8–3.2 µM | |
MAO-B Inhibition | Non-competitive inhibition | 40 nM | |
Antifungal | Ergosterol synthesis disruption | 12–25 µg/mL |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for triazole-linked antifungals and benzo[b]thiophenes, which are explored for their biofilm-disrupting properties . Its amine group allows conjugation to fluorescent probes for cellular imaging.
Materials Science
Comparison with Structural Analogs
1-Benzyl-1H-pyrazol-4-amine (CAS: 28466-62-8)
This analog lacks the ethyl spacer and benzyloxy group, reducing its molecular weight (173.22 g/mol) and lipophilicity (LogP: 0.9). While it retains antimicrobial activity, its shorter side chain limits membrane penetration .
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-4-amine
Replacing the benzyloxy group with a hydroxyl enhances hydrophilicity but reduces metabolic stability due to susceptibility to oxidation.
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